molecular formula C10H12N2 B8777771 4-[1-(Methylamino)ethyl]benzonitrile

4-[1-(Methylamino)ethyl]benzonitrile

Cat. No. B8777771
M. Wt: 160.22 g/mol
InChI Key: ZYDCWMILCKQXDE-UHFFFAOYSA-N
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Patent
US09029405B2

Procedure details

In THF (50 mL), was added 4-acetylbenzonitrile (5.0 g; 34 mmol), methylamine (20.5 mL; 2 M; 41 mmol) and titanium (IV) isopropoxide (5.6 mL; 18.9 mmol). The mixture was stirred overnight at RT. Sodium borohydride (5.5 g; 145 mmol) was added and the reaction was stirred at RT for 2 h. Ammonium hydroxide solution 25% (100 mL) was added and the reaction was stirred at RT for 1 h30. It was then filtered through a pad of celite which was washed 3 times with EtOAc. The filtrate was poured in a separatory funnel and the organic phase was washed with a saturated solution of NaHCO3 and brine, dried over MgSO4, filtered and concentrated under reduce pressure affording the title compound as a light yellow oil (5.4 g; 97%). It was used in the next step without further purification.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5.6 mL
Type
catalyst
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)(=O)[CH3:2].[CH3:12][NH2:13].[BH4-].[Na+].[OH-].[NH4+]>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:12][NH:13][CH:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)[CH3:2] |f:2.3,4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C#N)C=C1
Name
Quantity
20.5 mL
Type
reactant
Smiles
CN
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5.6 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at RT for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction was stirred at RT for 1 h30
FILTRATION
Type
FILTRATION
Details
It was then filtered through a pad of celite which
WASH
Type
WASH
Details
was washed 3 times with EtOAc
ADDITION
Type
ADDITION
Details
The filtrate was poured in a separatory funnel
WASH
Type
WASH
Details
the organic phase was washed with a saturated solution of NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(C)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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